Adenine, N,N-dimethyl-9-(trimethylsilyl)-
Description
6-Dimethylamino-9-trimethylsilyl-9H-purine: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dimethylamino group at the 6-position and a trimethylsilyl group at the 9-position of the purine ring. It has the molecular formula C10H17N5Si and a molecular weight of 235.36 g/mol .
Properties
CAS No. |
32865-76-2 |
|---|---|
Molecular Formula |
C10H17N5Si |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N,N-dimethyl-9-trimethylsilylpurin-6-amine |
InChI |
InChI=1S/C10H17N5Si/c1-14(2)9-8-10(12-6-11-9)15(7-13-8)16(3,4)5/h6-7H,1-5H3 |
InChI Key |
XILWLVGCTPVKKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dimethylamino-9-trimethylsilyl-9H-purine typically involves the reaction of 6-dimethylaminopurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dimethylamino group can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the trimethylsilyl group.
Oxidation Reactions: N-oxides of the original compound.
Reduction Reactions: Hydrogenated derivatives of the compound.
Scientific Research Applications
Chemistry: 6-Dimethylamino-9-trimethylsilyl-9H-purine is used as a precursor in the synthesis of various purine derivatives.
Biology: In biological research, this compound is used to study the structure and function of purine derivatives. It can be used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, 6-Dimethylamino-9-trimethylsilyl-9H-purine can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Dimethylamino-9-trimethylsilyl-9H-purine is not well-documented. its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The presence of the dimethylamino and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
6-Dimethylaminopurine: Lacks the trimethylsilyl group, making it less hydrophobic.
9-Trimethylsilylpurine: Lacks the dimethylamino group, affecting its electronic properties.
6-Methylaminopurine: Has a single methyl group instead of a dimethylamino group, altering its steric and electronic characteristics.
Uniqueness: 6-Dimethylamino-9-trimethylsilyl-9H-purine is unique due to the presence of both the dimethylamino and trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
